molecular formula C10H9ClO B1648936 5-(2-Chloroethyl)benzofuran CAS No. 943034-51-3

5-(2-Chloroethyl)benzofuran

Cat. No.: B1648936
CAS No.: 943034-51-3
M. Wt: 180.63 g/mol
InChI Key: VJWBJRKQCCTTFR-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)benzofuran is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)benzofuran typically involves the introduction of a 2-chloroethyl group to the benzofuran core. One common method is the alkylation of benzofuran with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction Reactions: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Major Products

    Substitution: Derivatives with various functional groups replacing the chloroethyl group.

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Ethylbenzofuran derivatives.

Scientific Research Applications

5-(2-Chloroethyl)benzofuran has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without the chloroethyl group.

    2-Chloroethylbenzene: A similar compound with the chloroethyl group attached to a benzene ring instead of a benzofuran ring.

    5-(2-Bromoethyl)benzofuran: A similar compound with a bromoethyl group instead of a chloroethyl group.

Uniqueness

5-(2-Chloroethyl)benzofuran is unique due to the presence of both the benzofuran ring and the 2-chloroethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(2-chloroethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWBJRKQCCTTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310522
Record name 5-(2-Chloroethyl)benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943034-51-3
Record name 5-(2-Chloroethyl)benzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943034-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloroethyl)benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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